molecular formula C22H36N2O3S B3888371 1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol

1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol

Cat. No.: B3888371
M. Wt: 408.6 g/mol
InChI Key: SKNKBUDTWMNXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with several functional groups, including a cycloheptyl group, a methoxy group, a thiomorpholinyl group, and a propanol group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cycloheptyl ring and a thiomorpholinyl ring suggests that the compound may have a complex, three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the propanol group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the propanol and methoxy groups could influence its solubility in different solvents .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study and application of this compound could potentially be a subject of future research. Its complex structure and multiple functional groups suggest that it could have interesting chemical or biological properties worth investigating .

Properties

IUPAC Name

1-[4-[(cycloheptylamino)methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3S/c1-26-22-14-18(15-23-19-6-4-2-3-5-7-19)8-9-21(22)27-17-20(25)16-24-10-12-28-13-11-24/h8-9,14,19-20,23,25H,2-7,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNKBUDTWMNXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCCC2)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
Reactant of Route 2
1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
Reactant of Route 5
1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
Reactant of Route 6
1-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.